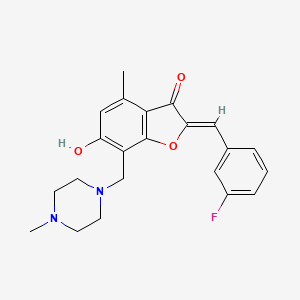
N-(4-phenoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-phenoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as THFA-Nic, is a compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a member of the nicotinamide family and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In
Mécanisme D'action
The mechanism of action of N-(4-phenoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide involves the activation of the nicotinamide adenine dinucleotide (NAD+) pathway. N-(4-phenoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide acts as a precursor to nicotinamide mononucleotide (NMN), which is a key intermediate in the NAD+ pathway. By increasing the levels of NMN and NAD+, N-(4-phenoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide can activate various enzymes and pathways that play a role in cellular metabolism, DNA repair, and cell signaling.
Biochemical and Physiological Effects:
N-(4-phenoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has been shown to have various biochemical and physiological effects in different systems of the body. In cancer cells, N-(4-phenoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide can induce apoptosis and inhibit cell proliferation by activating the p53 pathway. In inflammatory cells, N-(4-phenoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide can reduce inflammation by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. In neurons, N-(4-phenoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide can protect against oxidative stress and improve cognitive function by activating the NAD+-dependent sirtuin pathway.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-phenoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has several advantages for lab experiments, including its high yield and purity, low toxicity, and potential therapeutic applications in various fields of research. However, N-(4-phenoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide also has some limitations, including its limited solubility in water and potential instability under certain conditions.
Orientations Futures
There are several future directions for research on N-(4-phenoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, including its potential therapeutic applications in other fields of research, such as metabolic disorders and cardiovascular diseases. Additionally, further studies are needed to explore the optimal dosage and administration of N-(4-phenoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, as well as its potential side effects and interactions with other drugs. Finally, research on the synthesis and modification of N-(4-phenoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide may lead to the development of more potent and selective analogs with improved therapeutic properties.
Méthodes De Synthèse
The synthesis of N-(4-phenoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide involves the reaction between 4-phenoxyphenylboronic acid and 2-(bromomethyl)tetrahydrofuran, followed by the addition of nicotinoyl chloride. The resulting compound is then purified through column chromatography to obtain N-(4-phenoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide in high yield and purity.
Applications De Recherche Scientifique
N-(4-phenoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(4-phenoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In inflammation research, N-(4-phenoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disease research, N-(4-phenoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has been shown to protect neurons from oxidative stress and improve cognitive function.
Propriétés
IUPAC Name |
2-(oxolan-3-yloxy)-N-(4-phenoxyphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c25-21(20-7-4-13-23-22(20)28-19-12-14-26-15-19)24-16-8-10-18(11-9-16)27-17-5-2-1-3-6-17/h1-11,13,19H,12,14-15H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPOEHJBESUYAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-phenoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methyl}pyridazine-4-carboxamide](/img/structure/B2993124.png)


![N'-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2993129.png)

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(pyridin-4-yl)propanenitrile](/img/structure/B2993132.png)
![3-((4-(4-fluoro-3-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2993133.png)
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2993134.png)
![(1-(4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl)piperidin-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2993136.png)
![Dimethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B2993137.png)

![1-(4-fluorophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}cyclopropane-1-carboxamide](/img/structure/B2993141.png)